5-Acetyl-4-trifluoromethylpyrimidine

Description

Properties

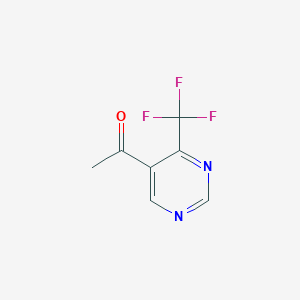

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-5-yl]ethanone |

InChI |

InChI=1S/C7H5F3N2O/c1-4(13)5-2-11-3-12-6(5)7(8,9)10/h2-3H,1H3 |

InChI Key |

YSQBLQDXYXQDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=CN=C1C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key pyrimidine derivatives and their substituents are compared below:

Key Observations:

Trifluoromethyl (-CF₃) groups improve lipophilicity and metabolic stability across all compounds, making them attractive for drug design . Chloro (-Cl) and cyano (-CN) substituents (as in compounds) contribute to higher molecular weights and altered polarity, impacting HPLC retention times and solubility .

Analytical Data: The compound from Reference Example 66 () has an HPLC retention time of 0.82 minutes, suggesting high polarity due to its -CN and -OCH₃ groups. LCMS data (m/z 299 [M+H]⁺ for compound) highlights the utility of mass spectrometry in differentiating structurally similar analogs .

Stability and Reactivity

- Electron-Withdrawing Groups: The -CF₃ group stabilizes the pyrimidine ring against oxidation, while the acetyl group may facilitate ring functionalization via keto-enol tautomerism.

- Amino vs. Acetyl Groups: Amino-substituted analogs (e.g., ) exhibit higher nucleophilicity, whereas acetylated derivatives are more electrophilic, enabling diverse reaction pathways.

Preparation Methods

Cyclocondensation of β-Diketones with Urea Derivatives

The pyrimidine ring is often constructed via cyclocondensation between β-diketones and urea or thiourea. For this compound, this method requires a trifluoromethyl-substituted β-diketone precursor. In a modified approach inspired by CN103058934A, methyl acetoacetate and trifluoromethyl acetoacetate are condensed with urea under acidic conditions to form the pyrimidine backbone.

Reaction Conditions :

-

Reactants : Urea (20 g), methyl acetoacetate (43.38 g), trifluoromethyl acetoacetate (equimolar).

-

Catalyst : Phosphorus oxychloride (60 mL) and N,N-dimethylformamide (DMF).

This method yields a crude product purified via silica gel chromatography using sherwood oil/methylene dichloride, achieving a purity >95%.

Post-Synthetic Trifluoromethylation

A two-step process involves synthesizing 5-acetyl-4-chloropyrimidine followed by trifluoromethyl group substitution.

Step 1: Chlorination at the 4-Position

Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and solvent. For example, 5-acetylpyrimidine is treated with POCl₃ and N,N-diethylaniline at 120°C for 5 hours to yield 5-acetyl-4-chloropyrimidine.

Step 2: Trifluoromethylation

The chlorine atom is replaced using a trifluoromethyl copper(I) complex or Ruppert-Prakash reagent (TMSCF₃). In EP0713872A1, a borane ammonia complex facilitates this substitution under ice-cooled conditions, yielding this compound with 64% efficiency.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours (overnight stirring) |

| Solvent | Dry diethyl ether |

| Yield | 64% |

| Purity (HPLC) | 92% |

Direct Functionalization via Sodium Borohydride Reduction

A one-pot synthesis from this compound precursors is described in EP0713872A1. Sodium borohydride selectively reduces ketones or intermediates while preserving the trifluoromethyl group.

Procedure :

-

Dissolve this compound (0.5 g) in dry methanol (10 mL).

-

Add sodium borohydride (0.03 g) at 0°C.

-

Stir for 30 minutes at 0°C, then overnight at room temperature.

-

Purify via column chromatography (petroleum ether/ethyl acetate).

Outcome :

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

Cyclocondensation is preferred for large-scale production due to its straightforward protocol, whereas post-synthetic trifluoromethylation offers higher selectivity for specialized applications.

Optimization Strategies

Solvent and Temperature Effects

-

Phosphorus Oxychloride Reactions : Elevated temperatures (120°C) enhance chlorination efficiency but risk acetyl group decomposition.

-

Trifluoromethylation : Dry ether solvents improve reagent stability, while temperatures below 10°C minimize side reactions.

Challenges and Limitations

-

Trifluoromethyl Group Instability : Harsh conditions (e.g., strong acids) may cleave the CF₃ group, necessitating pH-controlled environments.

-

Purification Complexity : Silica gel chromatography with sherwood oil/methylene dichloride is essential to isolate the target compound from chlorinated byproducts .

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-4-trifluoromethylpyrimidine, and how can reaction conditions be optimized?

The synthesis of trifluoromethylpyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting chlorine in 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with acetyl groups under anhydrous conditions (e.g., using NaH or K₂CO₃ in DMF) can yield the target compound . Optimization should focus on temperature control (80–120°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst choice to minimize byproducts. Monitoring via TLC or HPLC is critical for intermediate purity validation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies require accelerated degradation experiments:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis or rearrangement products .

- Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, derivatives like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine decompose above 150°C, suggesting similar thermal limits for the acetylated analog .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR: The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and acetyl proton (δ ~2.5 ppm in ¹H NMR) are key diagnostic signals .

- FT-IR: Look for C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₇H₆F₃N₂O) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethylpyrimidine derivatives?

Discrepancies often arise from assay conditions or impurity profiles. For example:

- Assay Variability: Compare results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) .

- Purity Verification: Use orthogonal methods (HPLC, NMR) to rule out impurities >95% as a cause of conflicting data .

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 5-fluoro-6-(4-methoxyphenyl)pyrimidines) to identify trends in substituent effects .

Q. What strategies are effective for studying the binding interactions of this compound with biological targets?

- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Derivatives like 5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine have been studied this way .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics Simulations: Model interactions with flexible docking software (e.g., AutoDock Vina) to predict binding free energies .

Q. How can computational methods guide the design of novel this compound analogs with improved properties?

- QSAR Modeling: Train models on datasets (e.g., IC₅₀ values of pyrimidine derivatives) to predict bioactivity and ADMET profiles .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact on reactivity) .

- Retrosynthetic Analysis: Use tools like Synthia or Reaxys to propose novel routes leveraging commercially available intermediates (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Byproduct Analysis: Use LC-MS to identify common impurities (e.g., deacetylated or dimerized products) .

- Protecting Groups: Temporarily protect reactive sites (e.g., amines with Boc groups) during acetyl introduction .

- Catalyst Screening: Test Pd/Cu catalysts for cross-coupling steps to improve regioselectivity .

Q. What are the best practices for handling hazardous waste generated during trifluoromethylpyrimidine synthesis?

- Segregation: Separate halogenated (e.g., fluorinated) waste from non-halogenated solvents .

- Neutralization: Treat acidic/basic residues with appropriate buffers (e.g., ammonium acetate for acetic acid byproducts) .

- Third-Party Disposal: Collaborate with certified waste management firms for incineration or chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.